4-isopropylpyridin-3-amine 4-isopropylpyridin-3-amine
Brand Name: Vulcanchem
CAS No.: 1337991-84-0
VCID: VC7753222
InChI: InChI=1S/C8H12N2/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,9H2,1-2H3
SMILES: CC(C)C1=C(C=NC=C1)N
Molecular Formula: C8H12N2
Molecular Weight: 136.198

4-isopropylpyridin-3-amine

CAS No.: 1337991-84-0

Cat. No.: VC7753222

Molecular Formula: C8H12N2

Molecular Weight: 136.198

* For research use only. Not for human or veterinary use.

4-isopropylpyridin-3-amine - 1337991-84-0

Specification

CAS No. 1337991-84-0
Molecular Formula C8H12N2
Molecular Weight 136.198
IUPAC Name 4-propan-2-ylpyridin-3-amine
Standard InChI InChI=1S/C8H12N2/c1-6(2)7-3-4-10-5-8(7)9/h3-6H,9H2,1-2H3
Standard InChI Key OJHNYMRENKHHMZ-UHFFFAOYSA-N
SMILES CC(C)C1=C(C=NC=C1)N

Introduction

Chemical Identity and Structural Characterization

The molecular formula of 4-isopropylpyridin-3-amine is C₈H₁₂N₂, with a molecular weight of 136.19 g/mol . Its IUPAC name, 4-propan-2-ylpyridin-3-amine, reflects the substitution pattern on the pyridine ring. The compound’s SMILES notation, CC(C)C1=C(C=NC=C1)N, and InChIKey, OJHNYMRENKHHMZ-UHFFFAOYSA-N , provide unambiguous representations of its structure (Figure 1).

Table 1: Key Identifiers of 4-Isopropylpyridin-3-amine

PropertyValueSource
Molecular FormulaC₈H₁₂N₂
Molecular Weight136.19 g/mol
SMILESCC(C)C1=C(C=NC=C1)N
InChIKeyOJHNYMRENKHHMZ-UHFFFAOYSA-N
Predicted CCS (Ų)128.2 ([M+H]⁺)

The compound’s dihydrochloride salt, N-isopropylpyridin-3-amine dihydrochloride (CAS: 32405-76-8), is a related derivative with a molecular formula of C₈H₁₄Cl₂N₂ and a corrected molecular weight of 209.12 g/mol . Discrepancies in reported molecular weights for the salt (e.g., 136.19 g/mol in some sources ) likely arise from misattribution of the free base’s data to the salt.

Synthesis and Preparation

4-Isopropylpyridin-3-amine is synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. A documented route involves reacting 3-bromopyridine with isopropylamine under palladium-catalyzed conditions . This method yields the free base, which can subsequently be converted to its dihydrochloride salt by treatment with hydrochloric acid.

Reaction Scheme:
3-Bromopyridine+IsopropylaminePd catalyst4-Isopropylpyridin-3-amine\text{3-Bromopyridine} + \text{Isopropylamine} \xrightarrow{\text{Pd catalyst}} \text{4-Isopropylpyridin-3-amine}
4-Isopropylpyridin-3-amine+2HClN-Isopropylpyridin-3-amine dihydrochloride\text{4-Isopropylpyridin-3-amine} + 2\text{HCl} \rightarrow \text{N-Isopropylpyridin-3-amine dihydrochloride}

The dihydrochloride salt is commercially available from suppliers such as TRC and American Custom Chemicals Corporation, with prices ranging from $65 for 25 mg to $1759.28 for 5 g .

Physical and Chemical Properties

Physicochemical Profile

The compound exhibits a logP (XLogP3-AA) value of 1, indicating moderate lipophilicity . Its hydrogen bond donor and acceptor counts are 2 and 3, respectively , influencing its solubility and interaction with biological targets. The rotatable bond count of 3 suggests conformational flexibility , which may impact its pharmacokinetic properties.

Table 2: Predicted Physicochemical Properties

PropertyValueSource
XLogP3-AA1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Rotatable Bonds3
Exact Mass136.1006 Da

Spectroscopic and Chromatographic Data

Collision cross-section (CCS) values, predicted via ion mobility spectrometry, range from 128.2 Ų for the [M+H]⁺ ion to 135.5 Ų for the [M+Na-2H]⁻ ion . These metrics are critical for characterizing the compound in mass spectrometry-based analyses.

Research Gaps and Future Directions

The absence of literature on 4-isopropylpyridin-3-amine’s biological activity or synthetic applications highlights opportunities for further study. Investigations into its pharmacokinetics, receptor binding affinity, and potential as a scaffold for novel therapeutics are warranted.

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